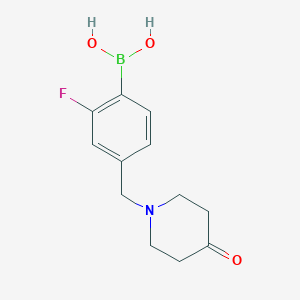
(2-Fluoro-4-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid
Overview
Description
“(2-Fluoro-4-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid” is a boronic acid derivative with the molecular formula C12H15BFNO3 . It has an average mass of 251.062 Da and a monoisotopic mass of 251.112900 Da .
Molecular Structure Analysis
The molecular structure of “(2-Fluoro-4-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid” consists of a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro group and a piperidinylmethyl group .Chemical Reactions Analysis
Boronic acids, including “(2-Fluoro-4-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid”, are highly valuable building blocks in organic synthesis . They can undergo various transformations, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . The Suzuki–Miyaura coupling is one of the most important applications of boronic acids .Scientific Research Applications
Antiviral Applications
The indole derivatives, which share structural similarities with (2-Fluoro-4-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid, have been reported to exhibit significant antiviral activities. Compounds with modifications on the indole nucleus have shown inhibitory activity against influenza A and other viruses . This suggests that our compound of interest could potentially be modified to enhance its antiviral properties and could be a candidate for the development of new antiviral drugs.
Anticancer Research
Piperidine, a core component of the compound, is a key structure in many anticancer agents. N-(piperidine-4-yl) benzamide compounds, for instance, have been synthesized and investigated for their effects against cancer cells. The presence of substituents like halogen or methyl groups has been found to increase the cytotoxicity of these derivatives . Therefore, the piperidine moiety in our compound could be exploited for the design of new anticancer drugs.
Antimicrobial Properties
Indole derivatives are known for their broad-spectrum antimicrobial activities. The structural framework of indole, present in our compound, can be utilized to synthesize new derivatives with potential antimicrobial properties. This could lead to the development of novel treatments for bacterial and fungal infections .
Anti-Inflammatory Uses
The indole nucleus is also associated with anti-inflammatory properties. By synthesizing various scaffolds of indole, researchers can screen for different pharmacological activities. The compound could be modified to enhance its anti-inflammatory effects, which would be beneficial in treating conditions like arthritis and other inflammatory diseases .
Neuroprotective Effects
Piperidine derivatives have been used in neuroprotective drugs. The piperidine nucleus is essential in the production of drugs that target neurological disorders. Given the presence of this nucleus in (2-Fluoro-4-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid, it could be researched further for potential applications in neuroprotection, particularly in diseases like Alzheimer’s and Parkinson’s .
Drug Discovery and Development
The compound’s boronic acid group is often used in drug discovery for its ability to form stable covalent complexes with enzymes and other biological molecules. This feature can be harnessed in the development of new drugs, especially in the creation of enzyme inhibitors that can be used to treat various diseases .
Mechanism of Action
The mechanism of action of boronic acids in general involves the boron moiety, which can be converted into a broad range of functional groups . The introduction of a boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities .
Future Directions
The future directions of research on boronic acids, including “(2-Fluoro-4-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid”, involve extending the studies in medicinal chemistry to obtain new promising drugs . The molecular modification by the introduction of a boronic acid group to bioactive molecules has shown promise in modifying selectivity, physicochemical, and pharmacokinetic characteristics .
properties
IUPAC Name |
[2-fluoro-4-[(4-oxopiperidin-1-yl)methyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BFNO3/c14-12-7-9(1-2-11(12)13(17)18)8-15-5-3-10(16)4-6-15/h1-2,7,17-18H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTBNULUQIKHCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)CN2CCC(=O)CC2)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluoro-4-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[5-(Trifluoromethyl)-1,3-thiazol-2-yl]methanol](/img/structure/B1458524.png)
![6-chloro-1-methyl-5-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1458525.png)
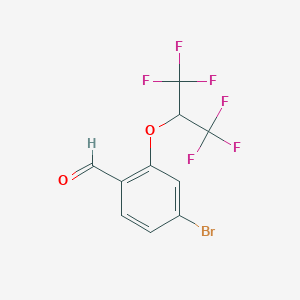
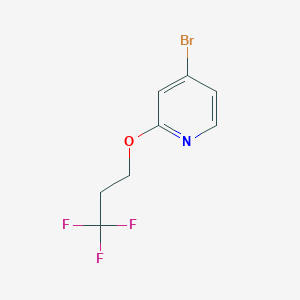

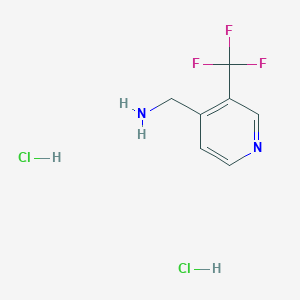
![10-Chloro-12-(4-methylphenyl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B1458535.png)
![N-[1-(1-methyl-1H-pyrazol-5-yl)-2-oxopiperidin-3-yl]methanesulfonamide](/img/structure/B1458537.png)
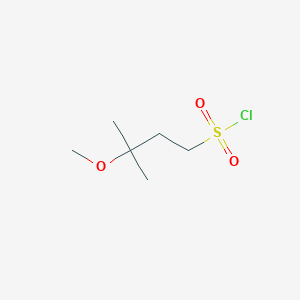
![1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B1458539.png)
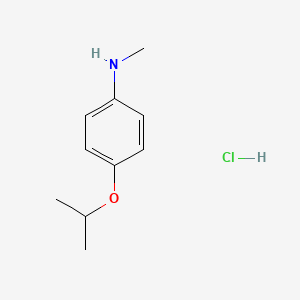

![2-{[(3-Fluorophenyl)methyl]amino}ethan-1-ol hydrochloride](/img/structure/B1458544.png)
![2-[3-(Methoxymethyl)piperidin-1-yl]ethan-1-amine dihydrochloride](/img/structure/B1458545.png)